3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide
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Overview
Description
3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a thiophenyl-cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxythiophene: A simpler thiophene derivative with similar structural features.
N-(1-(3-Methoxy-propylcarbamoyl)-2-thiophen-2-yl-vinyl)-benzamide: Another benzamide derivative with a thiophene moiety.
Uniqueness
3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is unique due to its combination of a methoxy group, a thiophenyl-cyclopropyl moiety, and a benzamide core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
Introduction
3-Methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing an overview of its pharmacological potential.
Chemical Structure and Synthesis
The compound can be described by its chemical structure, which features a methoxy group, a thiophene ring, and a cyclopropyl moiety. The synthesis typically involves multi-step organic reactions that may include the formation of the cyclopropyl group through cyclopropanation methods and subsequent functionalization to introduce the methoxy and benzamide functionalities.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of various benzamide derivatives, including those similar to this compound. For example, compounds with similar structures have shown significant activity against various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HCT116 | 2.2 |
Compound B | MCF-7 | 1.2 |
Compound C | HEK293 | 5.3 |
These findings suggest that modifications in the side chains can significantly affect the compound's biological potency.
Antioxidant Activity
In addition to antiproliferative effects, some derivatives exhibit antioxidative properties. The antioxidant activity was assessed using various assays, showing that certain compounds could effectively reduce reactive oxygen species (ROS) levels in vitro . This suggests a potential dual mechanism of action where these compounds not only inhibit cell proliferation but also protect against oxidative stress.
Case Studies
Study on Structural Activity Relationship (SAR)
A study focused on the SAR of benzamide derivatives demonstrated that introducing specific substituents could enhance biological activity. For instance, compounds with electron-donating groups showed improved antiproliferative effects compared to their electron-withdrawing counterparts . This indicates that fine-tuning the electronic properties of the molecule can lead to significant changes in its biological profile.
Neuroleptic Activity Investigation
Another relevant study explored the neuroleptic activity of benzamide derivatives, indicating that specific structural features contribute to their efficacy in treating psychosis . The findings suggested that modifications similar to those found in this compound could lead to enhanced therapeutic profiles with fewer side effects.
Properties
IUPAC Name |
3-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-14-4-2-3-12(9-14)15(18)17-11-16(6-7-16)13-5-8-20-10-13/h2-5,8-10H,6-7,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFRNIWYVMMAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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